molecular formula C27H28N4O5 B6124764 N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B6124764
M. Wt: 488.5 g/mol
InChI Key: YNXNTJCXWMPHOH-MBWATOCJSA-N
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Description

N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including dimethylamino, hydroxy, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process. The initial step often includes the formation of the benzamide core, followed by the introduction of the dimethylamino group through a substitution reaction. The hydroxy and methoxy groups are then added via electrophilic aromatic substitution reactions. The final step involves the formation of the hydrazinyl and oxoprop-1-en-2-yl groups through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxoprop-1-en-2-yl group can be reduced to form a corresponding alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxoprop-1-en-2-yl group may produce an alcohol.

Scientific Research Applications

N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(1E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in various scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[(E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O5/c1-31(2)21-12-10-18(11-13-21)14-22(29-26(33)20-8-6-5-7-9-20)27(34)30-28-17-19-15-23(35-3)25(32)24(16-19)36-4/h5-17,32H,1-4H3,(H,29,33)(H,30,34)/b22-14+,28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXNTJCXWMPHOH-MBWATOCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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